molecular formula C28H33ClN4O3 B612240 Sgc-cbp30 CAS No. 1613695-14-9

Sgc-cbp30

Katalognummer B612240
CAS-Nummer: 1613695-14-9
Molekulargewicht: 509.03962
InChI-Schlüssel: GEPYBHCJBORHCE-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SGC-CBP30 is a selective inhibitor of the bromodomain-containing transcription factors CREBBP (CBP) and EP300 . It has little activity against other bromodomains at concentrations up to 1 mM .


Molecular Structure Analysis

The molecular formula of SGC-CBP30 is C28H33ClN4O3 . The exact mass is 508.22 and the molecular weight is 509.04 .


Chemical Reactions Analysis

SGC-CBP30 is a potent inhibitor of CREBBP and EP300 bromodomains . It displays over 40-fold selectivity for CREBBP over BRD4 .


Physical And Chemical Properties Analysis

The molecular weight of SGC-CBP30 is 508.2 and the molecular formula is C28H33ClN4O3 . It has a logP of 4.89 and a PSA of 51.8 . It is recommended to be stored at 2-8°C as powder . It is soluble in DMSO at least up to 50mM .

Wissenschaftliche Forschungsanwendungen

Influence on Gene Expression and Cellular Responses

Sgc-cbp30 is a potent inhibitor of CREB-binding protein (CBP) and p300, which are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . The bromodomain of these proteins facilitates acetylation of lysine residues, and mutations in CBP and p300 have been associated with cancer and inflammatory responses .

Immunology

Sgc-cbp30 has been used to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . This suggests its potential application in the treatment of inflammatory diseases.

Cancer Research

Sgc-cbp30 has shown promise in cancer research. It has been used to inhibit cell proliferation and induce apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells . It has also been used to diminish the viability of human pancreatic cancer cells when used in combination with the bromodomain and extra-terminal domain (BET) inhibitors .

Regulation of Histone Acetyltransferase (HAT) Activity

Sgc-cbp30 has been used in immunofluorescence to study the regulation of HAT activity . This suggests its potential use in the study of epigenetic modifications and their role in gene expression.

Chemical Reprogramming of Somatic Cells

Sgc-cbp30 can be used in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) . This opens up possibilities for its use in regenerative medicine and disease modeling.

Neurodegenerative Diseases

Mutations of CREBBP and EP300 have been associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) or Lou Gehrig’s disease, Alzheimer’s disease, and poly glutamine repeat diseases such as Spinal and Bulbar Muscular Atrophy and Huntington’s disease . The development of an inhibitor like Sgc-cbp30 against the CREBBP and EP300 Bromodomains could potentially be used in the treatment of these diseases .

Wirkmechanismus

Target of Action

SGC-CBP30 is a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300 . These proteins are histone acetyltransferases that can act as transcriptional co-activators to regulate gene expression . Mutations in CBP and p300 have been associated with cancer .

Mode of Action

SGC-CBP30 interacts with the bromodomains of CBP and p300, inhibiting their function . The bromodomains of these proteins facilitate acetylation of lysine residues . By inhibiting CBP and p300, SGC-CBP30 impacts gene expression and cellular processes .

Biochemical Pathways

The inhibition of CBP and p300 by SGC-CBP30 affects various biochemical pathways. CBP and p300 are involved in many biological processes like maintenance of genomic stability by affecting DNA replication and DNA repair as well as cell growth, transformation, and development . They also play an essential role in neuronal plasticity/memory formation, hematopoiesis, and energy homeostasis .

Pharmacokinetics

It’s known that the compound is soluble in dmso at least up to 50mm , which suggests it may have good bioavailability.

Result of Action

The inhibition of CBP and p300 by SGC-CBP30 has several molecular and cellular effects. It has been shown to reduce inflammatory cell infiltration in the lungs, liver, colon, and kidney of a septic mouse model . In cancer research, it has been used to inhibit cell proliferation and induce apoptosis by downregulating uridine phosphorylase 1 expression in human lung adenocarcinoma cells . It can also diminish the viability of human pancreatic cancer cells when used in combination with the bromodomain and extra-terminal domain (BET) inhibitors .

Action Environment

The action of SGC-CBP30 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other molecules in the cellular environment. As an example, it has been shown to have a synergistic effect with BET inhibitors in reducing the viability of pancreatic cancer cells . .

Safety and Hazards

SGC-CBP30 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Zukünftige Richtungen

SGC-CBP30 has been used in research to explore its effects on various diseases. For example, it has been used to study its effects on α-synuclein aggregation in primary mouse embryonic dopaminergic neurons . It has also been suggested that combining SGC-CBP30 with therapies targeting resistance mechanisms may provide a more effective treatment strategy .

Eigenschaften

IUPAC Name

4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYBHCJBORHCE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)C[C@H](C)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.